SHP2 Allosteric Inhibition: A 4.5-Fold Potency Advantage Over the Closest Pyrido[1,2-a]pyrimidin-4-one Analog
In a direct comparison of enzymatic inhibitory activity against full-length wild-type SHP2, 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits an IC50 of 23 nM [1]. This represents a 4.5-fold improvement in potency over compound 14i (IC50 = 104 nM), a representative pyrido[1,2-a]pyrimidin-4-one derivative with confirmed allosteric SHP2 inhibitory activity [2]. The assay utilized DiFMUP as a substrate with a 30-minute preincubation period [1]. The significantly lower IC50 of the 7-fluoro-2-hydroxy scaffold translates to a lower required concentration to achieve 50% enzyme inhibition, a critical parameter for reducing off-target effects and improving therapeutic windows in downstream cell-based and in vivo studies.
| Evidence Dimension | In vitro SHP2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | Compound 14i (pyrido[1,2-a]pyrimidin-4-one derivative): IC50 = 104 nM (0.104 µM) |
| Quantified Difference | 4.5-fold more potent (23 nM vs. 104 nM) |
| Conditions | Full-length wild-type SHP2 enzyme assay; DiFMUP substrate; 30-min preincubation |
Why This Matters
Superior potency reduces the amount of compound required to achieve target engagement, directly lowering reagent costs in high-throughput screening campaigns and minimizing the risk of off-target pharmacology in lead optimization programs.
- [1] BindingDB. BDBM50593178 CHEMBL5203477. Entry ID: 50016199. IC50: 23 nM against wild-type SHP2. Last updated 2023-06-20. View Source
- [2] Zhang L, Ma W, Chen Y, Chen Z, Wang F, Xu Y. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024;151:107661. (IC50 for 14i = 0.104 µM). View Source
